molecular formula C15H14Cl2N2O B11963692 1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea

Cat. No.: B11963692
M. Wt: 309.2 g/mol
InChI Key: UCCSBRDCPIXVKI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea is a synthetic organic compound characterized by the presence of two chlorinated phenyl groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 5-chloro-2-methylaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-phenylurea
  • 1-(4-Chloro-3-methylphenyl)-3-(5-chloro-2-methylphenyl)urea
  • 1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea is unique due to the specific arrangement of its chlorinated phenyl groups and the urea linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea

InChI

InChI=1S/C15H14Cl2N2O/c1-9-4-6-12(8-13(9)17)18-15(20)19-14-7-11(16)5-3-10(14)2/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

UCCSBRDCPIXVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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